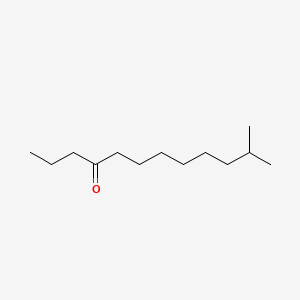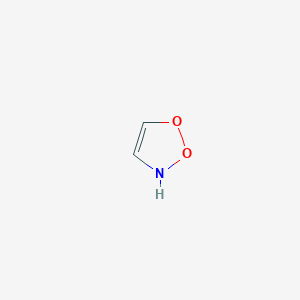
Barium caprate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a barium salt of capric acid (a saturated fatty acid) and is typically found as a solid. This compound has various applications in scientific research, industry, and potentially in medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium caprate can be synthesized through the reaction of barium hydroxide or barium chloride with capric acid under controlled conditions. The reaction typically involves dissolving capric acid in an appropriate solvent, followed by the addition of barium hydroxide or barium chloride solution. The mixture is then heated to facilitate the formation of this compound, which is subsequently purified through recrystallization.
Industrial Production Methods: In an industrial setting, this compound can be produced on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and large-scale crystallization techniques are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Barium caprate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form barium carbonate and other barium compounds.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions where the barium ion is replaced by another metal ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen gas.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen gas or carbon monoxide.
Substitution: Substitution reactions typically require the presence of a more reactive metal ion and appropriate solvents.
Major Products Formed:
Oxidation: Barium carbonate (BaCO3) and other barium oxides.
Reduction: Reduced barium compounds, depending on the specific conditions.
Substitution: Barium salts of other fatty acids or metal salts.
Scientific Research Applications
Barium caprate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of barium-based materials and catalysts.
Biology: Investigated for its potential effects on biological systems and cellular processes.
Medicine: Explored for its use in drug delivery systems and as a component in medical imaging agents.
Industry: Employed in the production of barium-containing compounds for various industrial applications.
Mechanism of Action
The mechanism by which barium caprate exerts its effects depends on its specific application. For example, in drug delivery systems, this compound may interact with cell membranes to facilitate the uptake of therapeutic agents. The molecular targets and pathways involved can vary, but generally, the compound interacts with biological molecules to achieve its intended effect.
Comparison with Similar Compounds
Barium carbonate (BaCO3)
Barium sulfate (BaSO4)
Barium chloride (BaCl2)
Barium nitrate (Ba(NO3)2)
Barium acetate (Ba(C2H3O2)2)
Properties
Molecular Formula |
C20H38BaO4 |
|---|---|
Molecular Weight |
479.8 g/mol |
IUPAC Name |
barium(2+);decanoate |
InChI |
InChI=1S/2C10H20O2.Ba/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
OUOYUKOMZFADNU-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sodium;2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B15350446.png)


![N-[2-(2-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B15350467.png)


![Anthra[2,3-b]thiophene](/img/structure/B15350492.png)

![N-[(3R,4R,5S,6R)-2-[[(2R,3S,5R,6S)-4-[(2S,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,4S,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15350495.png)

![N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B15350506.png)
![disodium;[(2S)-3-hydroxy-2-[(1S)-1-hydroxy-2-oxidoethyl]-5-oxo-2H-furan-4-yl] sulfate;dihydrate](/img/structure/B15350517.png)
